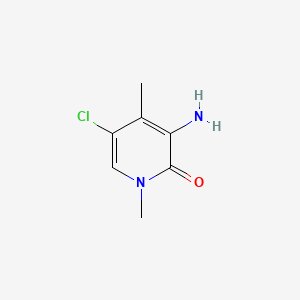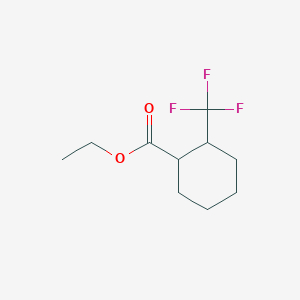![molecular formula C8H10N2O2 B15331920 1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)ethanone](/img/structure/B15331920.png)
1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)ethanone is a heterocyclic compound that features a unique fusion of pyrazole and oxazine rings
Métodos De Preparación
The synthesis of 1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)ethanone typically involves multiple steps starting from commercially available pyrazole derivatives. One common synthetic route includes the protection of hydroxyethyl groups on the nitrogen atom of pyrazole, followed by regioselective construction of pyrazole-5-aldehydes. Subsequent deprotection and reduction steps yield the desired fused heterocyclic scaffold . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Análisis De Reacciones Químicas
1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like activated manganese dioxide in toluene under reflux conditions.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides.
Common reagents and conditions used in these reactions include dimethyl sulfoxide (DMSO), acetic acid, and catalytic amounts of palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific substituents introduced during the substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)ethanone can be compared with other similar compounds such as:
- 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid
- 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine
- (6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol
These compounds share the pyrazolo[5,1-c][1,4]oxazine core but differ in their functional groups, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its ethanone group, which imparts distinct reactivity and potential for further functionalization.
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
1-(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)ethanone |
InChI |
InChI=1S/C8H10N2O2/c1-6(11)8-4-7-5-12-3-2-10(7)9-8/h4H,2-3,5H2,1H3 |
Clave InChI |
GXGMVWIMYZXMET-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NN2CCOCC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


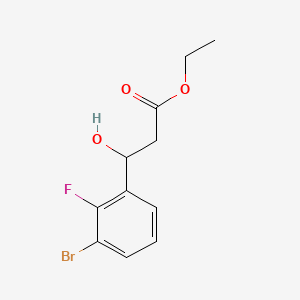
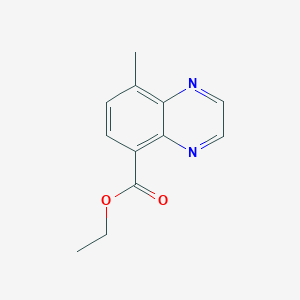
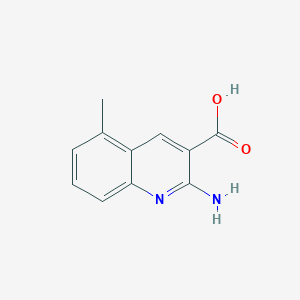

![(2-Cyanobenzo[b]thiophen-6-yl)boronic acid](/img/structure/B15331859.png)
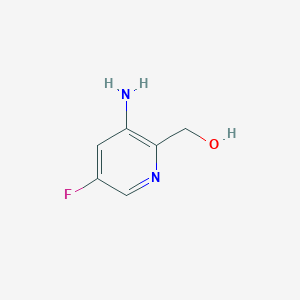


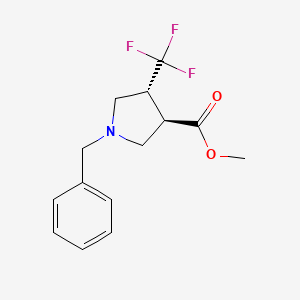
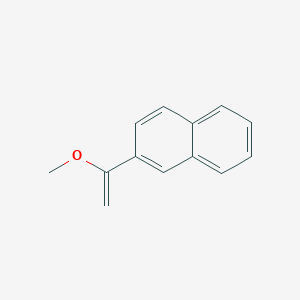
![1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxamide](/img/structure/B15331906.png)
